3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide
Description
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13-3-8-15(9-4-13)18-17(19)12-7-14-5-10-16(11-6-14)22(2,20)21/h5-6,10-11,15H,1,3-4,7-9,12H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSLGXOSMOJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Oxidation of Phenyl Precursors
The 4-methanesulfonylphenyl group is typically introduced through a two-step process:
- Sulfonation : Reaction of phenylthiol with methylating agents (e.g., methyl iodide) to form methyl phenyl sulfide.
- Oxidation : Conversion of the sulfide to a sulfone using catalytic sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) under acidic conditions (pH <1) at 50–55°C.
Reaction Conditions :
Propionic Acid Activation
The propanoyl component is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate reacts with the amine in subsequent steps.
Synthesis of 4-Methylidenecyclohexylamine
Cyclohexene Ring Formation
The methylidene group is introduced via a Wittig reaction :
- Cyclohexanone is treated with methyltriphenylphosphonium bromide in the presence of a strong base (e.g., KOtBu) to form 4-methylidenecyclohexane.
- Amination : The methylidenecyclohexane undergoes hydroamination using a transition metal catalyst (e.g., Rh or Ru) to yield 4-methylidenecyclohexylamine.
Optimization Notes :
- Catalytic hydrogenation with 10% Pd/C achieves selective reduction of nitro groups without affecting the methylidene moiety.
- Palladium-catalyzed transfer hydrogenation minimizes over-reduction risks.
Amide Bond Formation
Coupling Strategies
The propionic acid chloride is coupled with 4-methylidenecyclohexylamine under Schotten-Baumann conditions:
- Base : Aqueous NaOH or NaHCO₃ maintains a pH >9 to deprotonate the amine.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates biphasic reaction conditions.
- Temperature : 0–5°C to suppress side reactions.
Alternative Methods
- EDCl/HOBt Mediated Coupling : Enhances efficiency in polar aprotic solvents (e.g., DMF).
- Microwave Assistance : Reduces reaction time from hours to minutes.
Reaction Workup and Purification
Crystallization and Filtration
Vacuum Distillation
Recrystallization
Analytical Characterization
Key Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 5.45 (s, 1H, CH₂=), 3.10 (s, 3H, SO₂CH₃), 2.95 (t, J=7.6 Hz, 2H, CH₂CO), 2.40–2.20 (m, 4H, cyclohexyl), 1.65–1.45 (m, 4H, cyclohexyl).
- HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Findings from Comparative Analysis
Biological Target Specificity: Compounds with sulfonamide/sulfonyl groups (e.g., target compound, ) are often associated with protein-binding interactions due to their hydrogen-bonding capacity. For instance, analogs like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide exhibit GLUT4 inhibition, suggesting the target compound may similarly modulate glucose transport pathways . In contrast, hydroxamic acid derivatives (e.g., ) prioritize antioxidant activity over receptor binding, highlighting how minor structural changes alter functionality.
Chlorinated analogs () exhibit higher electrophilicity, which may increase reactivity but reduce metabolic stability.
Synthetic Utility :
- Propanamide derivatives with simple substituents (e.g., ) are widely used as intermediates, while complex analogs (e.g., ) require specialized synthesis routes, such as chemoenzymatic methods .
Research Findings and Implications
- Docking Studies : Molecular docking data from GLUT4 inhibitors () suggest that the methanesulfonyl group in the target compound could form critical hydrogen bonds with residues in the insulin signaling pathway, analogous to fluorophenyl or methoxyphenyl groups in related compounds.
- Synthetic Challenges : The methylidenecyclohexyl moiety may complicate stereochemical control during synthesis compared to cyclohexyl () or benzhydryl () groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
